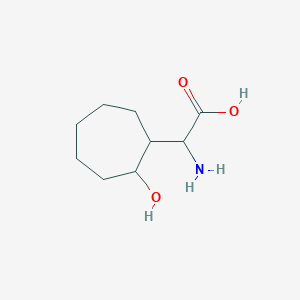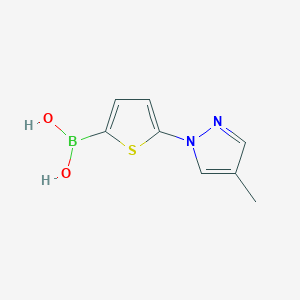![molecular formula C8H9N5S B13336820 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine is a chemical compound known for its diverse applications in biological studies, particularly as an antiulcer agent. This compound features a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine typically involves the reaction of a thiazole derivative with a guanidine compound under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of solvents like DMSO and methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyrrolidinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiulcer properties and other biological activities.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of pharmaceuticals and other biologically active agents.
作用機序
The mechanism of action of 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can modulate biochemical pathways and enzymes, while the guanidine group can interact with receptors in biological systems . These interactions contribute to the compound’s observed biological effects, such as its antiulcer activity.
類似化合物との比較
Similar Compounds
2-[4-(1H-pyrrol-3-yl)-1,3-thiazol-2-yl]guanidine: Another thiazole derivative with similar biological activities.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: A related compound with notable activity in biological studies.
Uniqueness
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine is unique due to its specific combination of a thiazole ring and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
2-[4-(1H-pyrrol-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H9N5S/c9-7(10)13-8-12-6(4-14-8)5-1-2-11-3-5/h1-4,11H,(H4,9,10,12,13) |
InChIキー |
AAYUVYFSELDFCO-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1C2=CSC(=N2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)

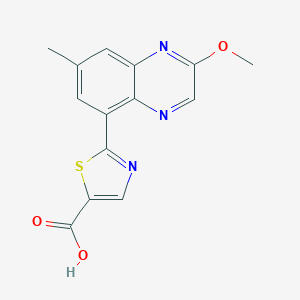
![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)


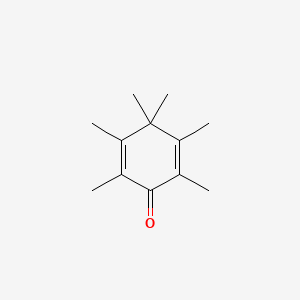
![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
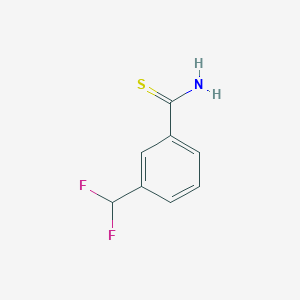
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
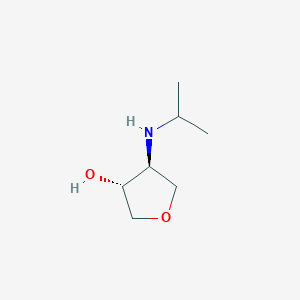
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
